Methyl 2-(4-nitrophenoxy)benzoate
Overview
Description
Methyl 2-(4-nitrophenoxy)benzoate is a chemical compound that is part of a broader class of organic molecules that contain a benzoate ester functional group and a nitroaromatic moiety. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, where a halogenated benzoate reacts with a phenol derivative. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate was achieved by acyl chlorination, condensation, and cyclization of 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate . These methods could potentially be adapted for the synthesis of methyl 2-(4-nitrophenoxy)benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(4-nitrophenoxy)benzoate has been determined using X-ray diffraction. For example, the structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene, which shares a similar nitrophenoxy benzoate structure, was analyzed and found to have a twist-nitro-distal conformation . This suggests that methyl 2-(4-nitrophenoxy)benzoate may also exhibit interesting conformational characteristics due to the presence of the nitro group and its interaction with the ester group.
Chemical Reactions Analysis
Compounds with nitro groups, such as 4-nitrophenol derivatives, can undergo various chemical reactions, including nitration with nitrogen dioxide to form dinitrophenol or dienone products . These reactions are influenced by the presence of other substituents on the phenol ring and the reaction conditions. The reactivity of the nitro group in methyl 2-(4-nitrophenoxy)benzoate could be explored in similar nitration reactions or in reductive processes to yield amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaromatic compounds are often characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR, as well as by computational methods to predict properties like nonlinear optical behavior . The presence of the nitro group can significantly affect the electronic properties of the molecule, as seen in the keto-enol tautomerism of nitrophenol derivatives . The properties of methyl 2-(4-nitrophenoxy)benzoate could be similarly analyzed to understand its potential applications.
Scientific Research Applications
Synthesis and Characterization
Methyl 2-(4-nitrophenoxy)benzoate serves as a critical intermediate in the synthesis of various compounds. For instance, it has been involved in the preparation of cardiotonic drugs Sulmazole and Isomazole, highlighting its significance in pharmaceutical manufacturing processes. The development of alternative synthesis approaches for related benzoic acid derivatives demonstrates the versatility and utility of this compound in creating medically relevant agents (Lomov, 2019).
Photocatalytic Degradation Studies
Research into the photocatalytic degradation of related compounds, such as methyl parathion, reveals the potential environmental applications of methyl 2-(4-nitrophenoxy)benzoate. Understanding the reaction pathways and intermediate products of similar compounds can inform the development of efficient methods for detoxifying environmental pollutants. The identification of primary and secondary degradation products in these processes is crucial for assessing the effectiveness and safety of photocatalytic treatments (Moctezuma et al., 2007).
Chemotaxis and Biodegradation
Investigations into the biodegradation of structurally related compounds, such as 3-methyl-4-nitrophenol, offer insights into the microbial remediation of nitrophenol pollutants. The identification of bacterial strains capable of utilizing these compounds as carbon sources opens avenues for biotechnological applications in environmental cleanup. The elucidation of degradation pathways and the discovery of key enzymes involved in these processes further our understanding of how microorganisms can be harnessed to mitigate pollution (Bhushan et al., 2000).
Catalytic and Antimicrobial Activities
The in-situ synthesis of metal nanoparticles within metal-organic frameworks, using compounds with similar functional groups, demonstrates the potential for creating materials with catalytic and antimicrobial properties. Such composites show promise in applications ranging from the catalytic conversion of pollutants to the inactivation of bacteria in water. This research highlights the multifunctional capabilities of materials derived from or related to methyl 2-(4-nitrophenoxy)benzoate, underscoring their significance in both environmental and biomedical fields (Qi et al., 2019).
Safety And Hazards
“Methyl 2-(4-nitrophenoxy)benzoate” is classified as a warning substance with hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
methyl 2-(4-nitrophenoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVIPSBIFWHOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377166 | |
Record name | methyl 2-(4-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenoxy)benzoate | |
CAS RN |
212189-50-9 | |
Record name | Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212189-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(4-nitrophenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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